1h,1h,8h-Perfluoro-1-octanol
Overview
Description
1H,1H,8H-Perfluoro-1-octanol is a fluorotelomer alcohol . It contains a total of 26 bonds, including 22 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
1H,1H,8H-Perfluoro-1-octanol can be synthesized from 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane . It can also be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) .Molecular Structure Analysis
The molecular formula of 1H,1H,8H-Perfluoro-1-octanol is C8H4F14O . It contains 26 bonds in total .Chemical Reactions Analysis
1H,1H,8H-Perfluoro-1-octanol can be used to prepare fluorinated aromatic diamine by reacting with 2-(4-nitrophenoxy)-4-nitrophenol through Mitsunobu reaction . It can also be used to generate droplets in droplet-based microfluidics systems .Physical And Chemical Properties Analysis
1H,1H,8H-Perfluoro-1-octanol has a molecular weight of 382.1 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 180.7±40.0 °C at 760 mmHg .Scientific Research Applications
Molecular Research
“1H,1H,8H-Perfluoro-1-octanol” is a chemical compound with the molecular formula C8H4F14O . It is often used in molecular research due to its unique properties .
Proteomics Research
This compound is used in proteomics research, a branch of molecular biology that studies proteins and their functions . The unique properties of “1H,1H,8H-Perfluoro-1-octanol” make it a valuable tool in this field .
Droplet-Based Microfluidics Systems
“1H,1H,8H-Perfluoro-1-octanol” may be used to generate droplets in droplet-based microfluidics systems . These systems are used in a variety of applications, including drug delivery, diagnostics, and chemical synthesis .
Synthesis of Fluorinated Aromatic Diamine
This compound is used to prepare fluorinated aromatic diamine by reacting with 2-(4-nitrophenoxy)-4-nitrophenol through Mitsunobu reaction . This reaction is a key step in the synthesis of various fluorinated compounds .
Preparation of Polyimides
“1H,1H,8H-Perfluoro-1-octanol” is used in the preparation of polyimides . Polyimides are a type of polymer that are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Synthesis of Perfluorooctyl Vinyl Ether (FOVE)
This compound can be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) . FOVE is a versatile compound used in a variety of applications, including as a surfactant and in the production of fluoropolymers .
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIIJJQHILZBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379960 | |
Record name | 1H,1H,8H-Perfluoro-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h,8h-Perfluoro-1-octanol | |
CAS RN |
10331-08-5 | |
Record name | 1H,1H,8H-Perfluoro-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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